molecular formula C9H6BrNO3 B12849073 7-Bromo-benzo[f][1,4]oxazepine-3,5-dione

7-Bromo-benzo[f][1,4]oxazepine-3,5-dione

Cat. No.: B12849073
M. Wt: 256.05 g/mol
InChI Key: WZMPNLZYXMEAML-UHFFFAOYSA-N
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Description

Contextualization of Oxazepine Heterocycles in Contemporary Chemical and Biological Sciences

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, oxazepines, seven-membered heterocyclic rings with oxygen and nitrogen atoms, have garnered significant attention in medicinal chemistry. nih.gov This class of compounds is recognized for its broad spectrum of biological activities, including anti-inflammatory, antifungal, antithrombotic, and anticonvulsant properties. nih.gov The structural diversity of oxazepine derivatives allows for the fine-tuning of their pharmacological profiles, making them a privileged scaffold in drug discovery. nih.govresearchgate.net The synthesis and modification of oxazepine-based structures remain an active area of research, with scientists continuously exploring new derivatives to address challenges such as drug resistance. nih.gov

Structural Significance of the Benzo[f]Current time information in Pasuruan, ID.nih.govoxazepine-3,5-dione Core

The Benzo[f] Current time information in Pasuruan, ID.nih.govoxazepine-3,5-dione core is a specific bicyclic structure where a benzene (B151609) ring is fused to a 1,4-oxazepine (B8637140) ring containing two ketone groups at positions 3 and 5. The fusion of the benzene ring provides a rigid framework and influences the electronic properties of the heterocyclic ring system. The dione (B5365651) functionality introduces polarity and potential sites for hydrogen bonding, which can be crucial for interactions with biological targets. The synthesis of related benzofused oxazepines has been explored through methods like diversity-oriented synthesis, highlighting the modular nature of constructing this scaffold. acs.org The general structure of 1,4-benzodiazepine-3,5-diones, a closely related class of compounds, has been synthesized from N-carbamoylmethylanthranilic acids, suggesting potential synthetic routes for the oxazepine analogue. nih.gov

Below is a data table outlining key structural features of the parent compound, Benzo[f] Current time information in Pasuruan, ID.nih.govoxazepine-3,5-dione.

FeatureDescription
Core Scaffold Benzo[f] Current time information in Pasuruan, ID.nih.govoxazepine
Functional Groups Amide, Ether, two Ketones (dione)
CAS Number 14151-88-3 chemicalbook.com
Molecular Formula C9H5NO3
Ring System Fused bicyclic system (Benzene and 1,4-Oxazepine)

Role of Bromine Substitution at Position 7 in Modulating Reactivity and Interactions

The introduction of a bromine atom at position 7 of the benzo[f] Current time information in Pasuruan, ID.nih.govoxazepine-3,5-dione scaffold is expected to significantly modulate its chemical and physical properties. Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. acs.org The bromine atom is an electron-withdrawing group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. libretexts.org In heterocyclic systems, halogen substituents can alter the electron density distribution across the molecule, potentially affecting its binding affinity to biological targets. libretexts.org Furthermore, the presence of bromine can introduce a "halogen bond," a non-covalent interaction with other molecules, which can contribute to the stability of a drug-receptor complex. The substitution pattern on heterocyclic rings is a critical determinant of their biological function and reactivity. msu.edu For instance, in perylene (B46583) diimides, bromine substitution at the bay area leads to a twisted core and red-shifted absorption maxima. rsc.org

The properties of the brominated compound are detailed in the table below.

PropertyValue
Compound Name 7-Bromo-benzo[f] Current time information in Pasuruan, ID.nih.govoxazepine-3,5-dione
Molecular Formula C9H4BrNO3
Appearance Inferred to be a solid at room temperature
Solubility Likely soluble in organic solvents

Research Gaps and the Scholarly Rationale for Investigating 7-Bromo-benzo[f]Current time information in Pasuruan, ID.nih.govoxazepine-3,5-dione

The rationale for a thorough investigation of this compound is multifaceted. Firstly, the synthesis and characterization of this specific isomer would contribute valuable data to the field of heterocyclic chemistry. Secondly, given the broad biological activities associated with the oxazepine core, it is plausible that 7-Bromo-benzo[f] Current time information in Pasuruan, ID.nih.govoxazepine-3,5-dione may exhibit novel or enhanced pharmacological properties. A systematic study would be necessary to explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The exploration of such under-researched compounds is crucial for the discovery of new therapeutic leads and for expanding the chemical space available for drug design. The development of new synthetic methodologies for such compounds could also be of significant interest to organic chemists. nih.gov

Properties

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

7-bromo-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C9H6BrNO3/c10-5-1-2-7-6(3-5)9(13)11-8(12)4-14-7/h1-3H,4H2,(H,11,12,13)

InChI Key

WZMPNLZYXMEAML-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)C2=C(O1)C=CC(=C2)Br

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Elucidation of 7 Bromo Benzo F 1 2 Oxazepine 3,5 Dione Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy would be the primary tool for determining the complete covalent structure and connectivity of 7-Bromo-benzo[f] Current time information in Pasuruan, ID.hilarispublisher.comoxazepine-3,5-dione in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be necessary for a full assignment of all proton and carbon signals.

For a related, yet different, compound, 7-Chloro-2-phenyl-2,3-dihydro-1H-benzo[e] Current time information in Pasuruan, ID.hilarispublisher.comoxazepin-5-one, ¹H-NMR data shows signals for aromatic protons in the range of 7.10-7.63 ppm and ¹³C-NMR data indicates a carbonyl carbon signal at 168.3 ppm. nih.gov For 7-Bromo-benzo[f] Current time information in Pasuruan, ID.hilarispublisher.comoxazepine-3,5-dione , one would expect to observe distinct signals corresponding to the protons and carbons of the brominated benzene (B151609) ring and the oxazepine ring.

Hypothetical ¹H and ¹³C NMR Data for 7-Bromo-benzo[f] Current time information in Pasuruan, ID.hilarispublisher.comoxazepine-3,5-dione: (Note: This table is illustrative of expected data and is not based on reported experimental values.)

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH Expected 7.0-8.0 Expected 110-140
C-Br - Expected 115-125
C=O (Amide) - Expected 160-170
C=O (Ester) - Expected 165-175
CH₂ Expected 3.5-4.5 Expected 40-60

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To establish unequivocal assignments, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the aromatic and heterocyclic rings.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity across the entire molecule, including linking the aromatic ring to the oxazepine core and identifying the positions of the carbonyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close to each other in space, providing insights into the three-dimensional conformation of the molecule in solution.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 7-Bromo-benzo[f] Current time information in Pasuruan, ID.hilarispublisher.comoxazepine-3,5-dione , the IR spectrum would be expected to show characteristic absorption bands for the key functional groups. For comparison, IR data for other bromo-substituted compounds show N-Br vibrational frequencies in the range of 925-945 cm⁻¹. researchgate.net The synthesis of various 1,3-oxazepine-4,7-dione derivatives has been reported, and their characterization typically involves FT-IR and NMR spectroscopy. pnrjournal.comjmchemsci.comsciencescholar.usresearchgate.net

Expected FT-IR Absorption Bands for 7-Bromo-benzo[f] Current time information in Pasuruan, ID.hilarispublisher.comoxazepine-3,5-dione: (Note: This table is illustrative of expected data and is not based on reported experimental values.)

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amide) 3200-3400
C-H Stretch (Aromatic) 3000-3100
C=O Stretch (Amide) 1680-1700
C=O Stretch (Ester) 1730-1750
C-O Stretch (Ester) 1200-1300
C-N Stretch 1100-1300

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For 7-Bromo-benzo[f] Current time information in Pasuruan, ID.hilarispublisher.comoxazepine-3,5-dione , with a nominal molecular formula of C₉H₅BrNO₃, HRMS would confirm this composition by providing a highly accurate mass measurement. The presence of the bromine atom would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). While HRMS data for the target compound is not available, data for a related compound, 1-(2-Bromo-4-chlorobenzyl)azetidine-2-carboxamide, demonstrates the utility of this technique in confirming the elemental composition. nih.gov

Single Crystal X-ray Diffraction (SCXRD) for Definitive Three-Dimensional Structural Analysis

The gold standard for unambiguous structure determination is single-crystal X-ray diffraction. This technique provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Obtaining a suitable single crystal of 7-Bromo-benzo[f] Current time information in Pasuruan, ID.hilarispublisher.comoxazepine-3,5-dione would be a critical step. The resulting crystal structure would definitively confirm the connectivity and reveal the conformation of the seven-membered oxazepine ring, which can adopt various conformations such as a boat or chair form. While no SCXRD data exists for the title compound, methods for synthesizing substituted benzo[b] Current time information in Pasuruan, ID.hilarispublisher.comoxazepine derivatives that could potentially lead to crystalline products have been described. rsc.org

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Absolute Configuration (if applicable)

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. If 7-Bromo-benzo[f] Current time information in Pasuruan, ID.hilarispublisher.comoxazepine-3,5-dione were to be synthesized in a chiral, non-racemic form (for example, through asymmetric synthesis or resolution), these methods would be essential. CD/ORD spectroscopy measures the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra are unique for each enantiomer and can be used to determine the enantiomeric purity and, often through comparison with theoretical calculations, the absolute configuration of the chiral center(s). The physical and chemical properties of enantiomers are identical, except for their interaction with plane-polarized light and other chiral molecules. youtube.com

Theoretical and Computational Investigations of 7 Bromo Benzo F 1 2 Oxazepine 3,5 Dione

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing insights into electron distribution, molecular geometry, and reactivity. For 7-Bromo-benzo[f] researchgate.netnih.govoxazepine-3,5-dione, these calculations would typically be performed using a basis set such as 6-31G(d,p) or higher to ensure accurate results. researchgate.net

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial descriptor of molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests high reactivity, as less energy is required to excite an electron. For a molecule like 7-Bromo-benzo[f] researchgate.netnih.govoxazepine-3,5-dione, analysis would involve mapping the electron density of these orbitals to identify reactive sites. The HOMO is often localized on electron-rich areas, indicating sites susceptible to electrophilic attack, whereas the LUMO is found on electron-poor areas, marking sites for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for 7-Bromo-benzo[f] researchgate.netnih.govoxazepine-3,5-dione

ParameterSymbolDefinitionHypothetical Value
Highest Occupied Molecular Orbital EnergyEHOMOEnergy of the highest electron-containing orbital.Data not available
Lowest Unoccupied Molecular Orbital EnergyELUMOEnergy of the lowest electron-vacant orbital.Data not available
HOMO-LUMO Energy GapΔEThe energy difference between LUMO and HOMO.Data not available
Ionization PotentialII ≈ -EHOMOData not available
Electron AffinityAA ≈ -ELUMOData not available
Global Hardnessηη = (I - A) / 2Data not available
Electronegativityχχ = (I + A) / 2Data not available

Note: This table illustrates the type of data generated from an FMO analysis. Specific values for 7-Bromo-benzo[f] researchgate.netnih.govoxazepine-3,5-dione are not available in published literature.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is invaluable for predicting how a molecule will interact with other charged species. The map is color-coded to indicate different potential regions:

Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of near-zero potential.

For 7-Bromo-benzo[f] researchgate.netnih.govoxazepine-3,5-dione, an MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl groups and the oxazepine ring, as well as the bromine atom. Positive potential (blue) would be expected around the N-H proton. This visualization helps predict intermolecular interactions, such as hydrogen bonding. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The biological function of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of 7-Bromo-benzo[f] researchgate.netnih.govoxazepine-3,5-dione would involve exploring its various possible spatial arrangements and their corresponding energy levels. The seven-membered oxazepine ring is not planar and can adopt several conformations, such as boat and chair forms. A potential energy surface (PES) scan, performed by systematically rotating specific dihedral angles, would identify the most stable, low-energy conformers.

While quantum calculations are highly accurate, they are computationally expensive. Molecular mechanics (MM) offers a faster, classical mechanics-based approach to study large systems and dynamic processes. Following the identification of low-energy conformers via quantum methods, Molecular Dynamics (MD) simulations could be employed. MD simulations model the atomic movements of the molecule over time, providing a dynamic view of its conformational flexibility and stability in different environments, such as in a solvent like water.

Molecular Docking Studies with Biomolecular Targets for Predictive Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. researchgate.netuobaghdad.edu.iq This method is crucial in drug discovery for predicting binding affinity and interaction patterns.

For 7-Bromo-benzo[f] researchgate.netnih.govoxazepine-3,5-dione, docking studies would require a specific biological target. Given that related benzoxazepine and benzodiazepine (B76468) structures are known to interact with targets like PI3Kα or GABA receptors, these could be hypothetical targets. nih.gov The process would involve:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Placing the 3D structure of the ligand (7-Bromo-benzo[f] researchgate.netnih.govoxazepine-3,5-dione) into the active site of the receptor.

Using a scoring function to evaluate thousands of possible binding poses and rank them based on predicted binding energy (e.g., in kcal/mol).

The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds, between the ligand and specific amino acid residues in the target's active site.

Table 2: Illustrative Molecular Docking Results Template

Target Protein (PDB ID)Binding Energy (kcal/mol)Interacting ResiduesType of Interaction
Hypothetical Target 1Data not availableData not availableData not available
Hypothetical Target 2Data not availableData not availableData not available

Note: This table is a template. No specific molecular docking studies for 7-Bromo-benzo[f] researchgate.netnih.govoxazepine-3,5-dione have been published.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. nih.govplos.org To perform a QSAR study involving 7-Bromo-benzo[f] researchgate.netnih.govoxazepine-3,5-dione, data on a series of structurally similar analogues with measured biological activity against a specific target would be required.

Pharmacophore modeling is a related technique that identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. nih.govpharmacophorejournal.comfrontiersin.org A pharmacophore model could be generated based on a set of active molecules or from the ligand-receptor interactions observed in docking studies. This model serves as a 3D query to screen virtual libraries for new, structurally diverse compounds with the potential for similar biological activity.

Medicinal Chemistry Applications and Rational Design Principles for the Benzo F 1 2 Oxazepine 3,5 Dione Scaffold

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a key strategy in drug discovery aimed at identifying isofunctional molecular structures with distinct core frameworks. This approach is particularly relevant for the benzo[f] nih.govresearchgate.netoxazepine-3,5-dione scaffold, which can be considered a scaffold hop from the extensively studied 1,4-benzodiazepine-2,5-dione core. The replacement of a nitrogen atom in the diazepine ring with an oxygen atom to form the oxazepine ring can lead to significant changes in physicochemical properties, metabolic stability, and biological activity, while potentially retaining the desired pharmacophoric elements for target interaction.

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a fundamental tool in medicinal chemistry for fine-tuning the characteristics of a lead compound. In the context of 7-Bromo-benzo[f] nih.govresearchgate.netoxazepine-3,5-dione, various bioisosteric replacements can be envisioned to modulate its activity and properties:

Halogen Bioisosteres: The bromine atom at the 7-position is a key feature. It can be replaced with other halogens such as chlorine or fluorine, or with bioisosteric groups like a trifluoromethyl (CF3) or cyano (CN) group. These modifications can influence the compound's lipophilicity, electronic properties, and metabolic stability, thereby affecting its potency and pharmacokinetic profile.

Ring Bioisosteres: The benzene (B151609) ring of the benzoxazepine scaffold can be replaced with other aromatic or heteroaromatic rings, such as thiophene, pyridine, or pyrimidine. This can alter the molecule's interaction with the target protein and introduce new intellectual property space.

Functional Group Bioisosteres: The lactam functionality within the oxazepine ring is crucial for its chemical properties. While direct replacement is less common, modifications to adjacent positions can mimic different interaction patterns. For instance, strategic placement of hydrogen bond donors and acceptors can mimic the binding interactions of other functional groups.

The application of scaffold hopping and bioisosteric replacement allows medicinal chemists to systematically explore new chemical space around the benzo[f] nih.govresearchgate.netoxazepine-3,5-dione core, aiming to discover novel compounds with improved therapeutic potential.

Lead Optimization Strategies for Enhancing Selectivity and Potency (in vitro models)

Lead optimization is an iterative process of modifying the structure of a promising lead compound to improve its pharmacological properties, including potency, selectivity, and pharmacokinetic parameters. For the 7-Bromo-benzo[f] nih.govresearchgate.netoxazepine-3,5-dione scaffold, lead optimization would focus on systematic structural modifications and evaluation of their effects in in vitro models.

A key aspect of lead optimization is the establishment of a clear structure-activity relationship (SAR). This involves synthesizing a series of analogues with systematic variations and assessing their biological activity. For instance, in a series of 6-amino-1,4-oxazepane-3,5-dione derivatives, which are structurally related to the benzo[f] nih.govresearchgate.netoxazepine-3,5-dione scaffold, anticonvulsant activity was evaluated in vivo using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These tests provide a measure of a compound's ability to prevent the spread of seizures and to elevate the seizure threshold, respectively.

The following interactive data table summarizes the anticonvulsant activity of a series of 6-amino-1,4-oxazepane-3,5-dione derivatives, illustrating how structural modifications can impact biological activity. This data can guide the optimization of related scaffolds like 7-Bromo-benzo[f] nih.govresearchgate.netoxazepine-3,5-dione for similar therapeutic targets.

CompoundRMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)
1aH>10089.5
1bMethyl>10075.3
1dPropyl87.662.1
1eIsopropyl75.455.8
1gCyclohexyl68.248.9
1hPhenyl55.341.2

Data adapted from a study on 6-amino-1,4-oxazepane-3,5-dione derivatives as anticonvulsants. nih.gov

From this data, a preliminary SAR can be derived. For instance, increasing the steric bulk of the substituent at the 6-amino position (from hydrogen to cyclohexyl and phenyl) appears to correlate with increased potency in both MES and scPTZ tests. This suggests that a larger, lipophilic group may be favorable for interaction with the biological target. Such insights are invaluable for guiding the design of more potent and selective analogues of 7-Bromo-benzo[f] nih.govresearchgate.netoxazepine-3,5-dione.

Design of Novel Analogues with Targeted Biological Activities

The benzo[f] nih.govresearchgate.netoxazepine-3,5-dione scaffold is a versatile template for the design of novel analogues with a wide range of potential biological activities. By applying rational design principles, medicinal chemists can introduce specific structural features to target different biological pathways and receptors.

One approach is to hybridize the benzo[f] nih.govresearchgate.netoxazepine-3,5-dione core with known pharmacophores for specific targets. For example, based on the structural similarities to benzodiazepines, which are known to act on GABA-A receptors, novel analogues could be designed to modulate this receptor for anxiolytic or anticonvulsant effects. The bromine atom at the 7-position of 7-Bromo-benzo[f] nih.govresearchgate.netoxazepine-3,5-dione is of particular interest, as substituents at this position in the benzodiazepine (B76468) scaffold are known to influence potency and selectivity.

Furthermore, the benzo[f] nih.govresearchgate.netoxazepine scaffold has been explored for other therapeutic targets. For instance, a series of benzo- and pyrido-1,4-oxazepinones and -thiones were synthesized and evaluated as H1-antihistamines. nih.gov This demonstrates the potential of this scaffold to be adapted for different therapeutic areas through targeted modifications. The design of novel analogues would involve considering factors such as:

Introduction of various substituents on the aromatic ring to probe for additional binding interactions.

Modification of the lactam nitrogen with different alkyl or aryl groups to alter solubility and metabolic stability.

Fusion of additional rings to the benzoxazepine core to create more rigid and conformationally constrained analogues, which can lead to increased selectivity.

By systematically exploring these modifications, it is possible to develop novel analogues of 7-Bromo-benzo[f] nih.govresearchgate.netoxazepine-3,5-dione with tailored biological activities for a variety of disease targets.

Prodrug and Drug Delivery Strategies (conceptual, in vitro considerations)

Prodrug and drug delivery strategies are employed to overcome suboptimal physicochemical and pharmacokinetic properties of a drug candidate, such as poor solubility, low permeability, or rapid metabolism. For a compound like 7-Bromo-benzo[f] nih.govresearchgate.netoxazepine-3,5-dione, several conceptual prodrug approaches could be considered to enhance its drug-like properties.

A common prodrug strategy for compounds containing a lactam moiety is to attach a promoiety to the lactam nitrogen. This can improve solubility and membrane permeability. The promoiety would be designed to be cleaved in vivo by enzymatic or chemical means to release the active parent drug. For in vitro evaluation, such a prodrug would be incubated with relevant enzymes (e.g., esterases, phosphatases) or in physiological buffer conditions to confirm its conversion to the active compound.

Another conceptual approach involves the use of drug delivery systems, such as nanoparticles or liposomes, to encapsulate the 7-Bromo-benzo[f] nih.govresearchgate.netoxazepine-3,5-dione. This can protect the drug from premature metabolism, improve its solubility, and potentially target it to specific tissues or organs. In vitro studies for such formulations would involve assessing drug release kinetics in simulated physiological fluids and evaluating cellular uptake in relevant cell lines.

The design of a successful prodrug or drug delivery system for 7-Bromo-benzo[f] nih.govresearchgate.netoxazepine-3,5-dione would require careful consideration of the following:

Linker chemistry: The bond connecting the promoiety to the drug must be stable enough to prevent premature cleavage but labile enough to release the active drug at the desired site of action.

Physicochemical properties of the prodrug: The prodrug should have improved properties (e.g., solubility, permeability) compared to the parent drug.

Biocompatibility of the delivery system: Any carrier or nanoparticle used must be non-toxic and biodegradable.

In vitro models are essential for the initial screening and validation of these conceptual strategies before advancing to more complex in vivo studies.

Advanced Analytical Methodologies for Research Applications Pertaining to 7 Bromo Benzo F 1 2 Oxazepine 3,5 Dione

Chromatographic Techniques for Purity Assessment and Isolation in Research

Chromatography is a cornerstone of chemical analysis, providing robust methods for separating, identifying, and purifying individual components from a mixture. For a compound like 7-Bromo-benzo[f] nih.govresearchgate.netoxazepine-3,5-dione, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) serve critical but distinct roles.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and performing the isolation of non-volatile, thermally sensitive compounds like 7-Bromo-benzo[f] nih.govresearchgate.netoxazepine-3,5-dione. Its application is crucial following synthesis to confirm purity and to isolate the compound from reaction byproducts.

Principle and Application: In a typical research application, reverse-phase HPLC (RP-HPLC) would be employed. The stationary phase, commonly a C18-silica column, is nonpolar, while the mobile phase is a polar solvent mixture, such as acetonitrile and water. The separation is based on the differential partitioning of the analyte between the two phases. Due to its bromo- and benzo-moieties, the compound is expected to have significant hydrophobicity, leading to strong retention on a C18 column.

Method Parameters: Detection is typically achieved using a UV detector, as the fused aromatic ring system and carbonyl groups of the benzoxazepine structure are strong chromophores. For higher specificity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS).

Below is a table of typical starting parameters for the HPLC analysis of a compound with the structural characteristics of 7-Bromo-benzo[f] nih.govresearchgate.netoxazepine-3,5-dione.

ParameterTypical SettingRationale
Column C18 (e.g., 4.6 x 250 mm, 5 µm)Provides excellent hydrophobic selectivity for aromatic compounds.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)Gradient elution allows for efficient separation of compounds with varying polarities. Formic acid improves peak shape and ionization for MS detection.
Flow Rate 1.0 mL/minStandard flow rate for analytical scale columns.
Detection UV at ~254 nm or Diode Array Detector (DAD)The aromatic system is expected to have strong absorbance at this wavelength. DAD allows for full spectrum acquisition to check for co-eluting impurities.
Injection Volume 10 µLA standard volume for analytical HPLC.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, molecules with polar functional groups, such as the secondary amine and carbonyl groups present in the oxazepine ring, often exhibit poor chromatographic behavior due to high polarity and potential for thermal degradation. mdpi.comrsc.org Therefore, direct GC-MS analysis of 7-Bromo-benzo[f] nih.govresearchgate.netoxazepine-3,5-dione is not advisable.

Derivatization: To make the compound amenable to GC-MS analysis, a chemical derivatization step is necessary. nih.gov This process converts the polar N-H group into a less polar, more volatile, and more thermally stable moiety. Silylation is the most common derivatization technique for this purpose. acs.org Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace the active hydrogen on the nitrogen atom with a tert-butyldimethylsilyl (TBDMS) group. mdpi.comacs.org

The resulting TBDMS derivative is significantly more volatile and stable, allowing for successful separation on a GC column and subsequent detection by mass spectrometry. acs.org

Derivatization AgentAbbreviationTarget GroupKey Advantages
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-NH, -OH, -COOHForms volatile TMS derivatives.
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFA-NH, -OHForms stable and reproducible TBDMS derivatives with characteristic mass spectra. mdpi.comacs.org
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-NH, -OHA common and effective silylating agent. acs.org

Mass Spectrometry-Based Methods for Metabolite Identification in In Vitro Systems

Understanding the metabolic fate of a new chemical entity is a critical aspect of preclinical research. Mass spectrometry (MS), particularly when coupled with liquid chromatography, is the definitive tool for identifying metabolites in in vitro biological systems. chemicalbook.com

In Vitro Metabolism: To predict human metabolism, the compound would be incubated with human liver microsomes. researchgate.netresearchgate.net This subcellular fraction contains a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions. researchgate.net The incubation mixture includes necessary cofactors like NADPH to initiate enzymatic activity. chemicalbook.com

Analytical Approach: Following incubation, the sample is analyzed by a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument coupled with an HPLC system (LC-Q-TOF/MS). researchgate.net

Chromatographic Separation: The HPLC separates the parent compound from its various metabolites.

High-Resolution Mass Spectrometry: The Q-TOF MS provides highly accurate mass measurements for the parent drug and its metabolites. This accuracy allows for the determination of elemental compositions, which is the first step in identifying the metabolic transformation. acs.org

Tandem Mass Spectrometry (MS/MS): By fragmenting the metabolite ions, MS/MS experiments provide structural information that helps pinpoint the exact site of metabolic modification. researchgate.net

Based on the metabolism of structurally related benzodiazepine (B76468) and benzoxazepine compounds, the primary expected metabolic pathways for 7-Bromo-benzo[f] nih.govresearchgate.netoxazepine-3,5-dione would be oxidation (Phase I) and conjugation (Phase II). researchgate.net

Metabolic ReactionDescriptionExpected Mass Change
Hydroxylation Addition of a hydroxyl (-OH) group, typically on the aromatic ring or an aliphatic carbon.+16 Da
Debromination Replacement of the bromine atom with a hydrogen atom.-78 Da (for ⁷⁹Br) / -80 Da (for ⁸¹Br)
Ring Opening Cleavage of the oxazepine ring through hydrolysis.+18 Da (H₂O)
Glucuronidation Conjugation with glucuronic acid, a common Phase II reaction that increases water solubility.+176 Da

Electrochemical Methods for Detection and Redox Behavior in Research Settings

Electrochemical methods offer a sensitive, rapid, and low-cost alternative for the analysis of electroactive compounds. nih.gov These techniques are well-suited for studying the redox behavior of 7-Bromo-benzo[f] nih.govresearchgate.netoxazepine-3,5-dione, as its structure contains several electrochemically active functional groups, including carbonyl groups and a potentially reducible azomethine-like moiety within the seven-membered ring. nih.govmdpi.com

Voltammetric Techniques: Techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are particularly useful.

Cyclic Voltammetry (CV): This technique is used to probe the redox behavior of the compound. By scanning a potential range and measuring the resulting current, CV can identify oxidation and reduction potentials, assess the reversibility of electron transfer processes, and provide insights into reaction mechanisms. researchgate.net The reduction of the carbonyl groups is an expected electrochemical process.

Differential Pulse Voltammetry (DPV): DPV offers higher sensitivity and better resolution than CV, making it suitable for quantitative analysis. researchgate.net A DPV method could be developed for the sensitive detection of the compound in various research-oriented matrices.

The presence of the bromo-substituent on the aromatic ring may also influence the electrochemical properties, potentially providing an additional redox signal or shifting the potentials of other redox processes. The study of its electrochemical signature can provide valuable information on its electronic structure and potential interactions.

TechniqueApplication for 7-Bromo-benzo[f] nih.govresearchgate.netoxazepine-3,5-dioneInformation Gained
Cyclic Voltammetry (CV) Investigation of redox properties at a glassy carbon or similar solid electrode. researchgate.netOxidation/reduction potentials, reversibility of electron transfer, diffusion characteristics. mdpi.com
Differential Pulse Voltammetry (DPV) Development of a sensitive quantitative method. researchgate.netTrace-level detection, quantification in research samples.
Adsorptive Stripping Voltammetry (AdSV) Highly sensitive quantification by pre-concentrating the analyte on the electrode surface. nih.govDetermination at very low concentrations (pM range has been reported for some benzodiazepines). nih.gov

Academic Implications of the Patent Landscape Surrounding Benzo F 1 2 Oxazepine 3,5 Diones

Overview of Patent Trends and Intellectual Property in Oxazepine Chemistry

The patent landscape for oxazepine derivatives reveals a dynamic and competitive environment, primarily driven by their diverse pharmacological potential. While specific patent trend data for the subclass of Benzo[f] Current time information in Pasuruan, ID.drugpatentwatch.comoxazepine-3,5-diones is not extensively documented in publicly available resources, broader trends in oxazepine chemistry offer valuable insights. Pharmaceutical companies and academic institutions have shown considerable interest in oxazepine scaffolds due to their utility as core structures in the development of therapeutic agents.

Historically, patent filings for oxazepine derivatives have been concentrated in several key therapeutic areas, including but not limited to, treatments for neurological disorders, inflammation, and infectious diseases. For instance, derivatives of dibenzo[b,f] Current time information in Pasuruan, ID.drugpatentwatch.comoxazepine have been explored for their antipsychotic and neurological applications. google.comresearchgate.net The patenting of such compounds is often characterized by broad claims covering a genus of related structures, followed by more specific claims on individual compounds with demonstrated biological activity.

An analysis of patent databases indicates that a significant portion of intellectual property in the broader oxazepine space is held by large pharmaceutical corporations. However, there is also a noticeable trend of academic institutions and smaller biotechnology companies actively patenting novel synthetic methodologies and new therapeutic applications for these heterocyclic systems. This suggests a vibrant interplay between industrial and academic research in this domain.

Table 1: Illustrative Patent Trends in Broader Oxazepine Chemistry

Patent FocusKey Therapeutic AreasMajor Assignees (Illustrative)
Novel Scaffolds & DerivativesCentral Nervous System, Oncology, Anti-inflammatoryPharmaceutical Companies, Research Institutions
Synthetic MethodologiesEfficient and scalable synthesis routesAcademic Labs, Contract Research Organizations
New Therapeutic UsesRepurposing of existing scaffoldsUniversities, Biotechnology Companies

This table is illustrative and based on general trends in oxazepine chemistry due to the limited specific data for Benzo[f] Current time information in Pasuruan, ID.drugpatentwatch.comoxazepine-3,5-diones.

Identification of White Spaces and Research Opportunities from Patent Analysis

A critical aspect of analyzing the patent landscape is the identification of "white spaces"—areas with little to no patenting activity. levinconsultinggroup.com These gaps can represent significant opportunities for academic researchers to innovate and secure intellectual property. For Benzo[f] Current time information in Pasuruan, ID.drugpatentwatch.comoxazepine-3,5-diones, a detailed white space analysis would involve a meticulous search of patent databases to map out the existing intellectual property.

Based on general principles of patent analysis in medicinal chemistry, research opportunities, or white spaces, for this class of compounds could lie in several areas:

Novel Substitution Patterns: While the core Benzo[f] Current time information in Pasuruan, ID.drugpatentwatch.comoxazepine-3,5-dione scaffold may be known, there could be unexplored substitution patterns on the aromatic ring or the oxazepine ring. For instance, the introduction of specific functional groups, such as the bromo-substituent in 7-Bromo-benzo[f] Current time information in Pasuruan, ID.drugpatentwatch.comoxazepine-3,5-dione, could lead to novel compounds with unique biological activities that are not covered by existing patents.

New Therapeutic Applications: Existing patents on similar scaffolds might be focused on a limited number of diseases. Academic researchers can explore the efficacy of Benzo[f] Current time information in Pasuruan, ID.drugpatentwatch.comoxazepine-3,5-diones in other therapeutic areas, potentially leading to new use patents.

Innovative Synthetic Routes: The development of novel, efficient, and stereoselective synthetic methods for producing these compounds can be a patentable invention. Such methodologies are highly valuable for both academic and industrial applications.

Formulation and Drug Delivery: Even if the compound itself is patented, novel formulations that improve its solubility, bioavailability, or stability can be the subject of new patents.

A systematic approach to identifying these white spaces involves patent mapping, which visually represents the density of patenting activity in different areas of the chemical space. patseer.com

Impact of Patent Information on Academic Research Direction and Collaboration

Access to and analysis of patent information can profoundly impact the direction of academic research. By understanding what has already been patented, academic researchers can avoid duplicating efforts and instead focus their resources on truly novel areas of investigation. This "freedom to operate" analysis is a crucial first step in any drug discovery program. biorxiv.org

Furthermore, the patent landscape can be a catalyst for collaboration. When an academic lab identifies a company with a strong patent portfolio in a related area, it can signal an opportunity for a research partnership. Such collaborations can be mutually beneficial, with the academic lab providing novel insights and discoveries, and the company offering resources for further development and commercialization.

Conversely, a crowded patent landscape can sometimes be perceived as a deterrent to academic research. The fear of infringing on existing patents can steer researchers away from certain areas, even if there is significant scientific interest. However, a nuanced understanding of patent claims can often reveal that there is still room for innovation. For example, patents on a broad class of compounds may not cover specific isomers or derivatives that possess unique and advantageous properties.

Strategic Development of Research Programs Based on Patent Intelligence

Patent intelligence, the insights gained from analyzing patent data, is a powerful tool for the strategic development of academic research programs. ppm-manajemen.ac.id By leveraging this information, universities and research groups can make more informed decisions about where to invest their time and resources.

A strategic research program based on patent intelligence would involve the following steps:

Comprehensive Patent Landscape Analysis: Conduct a thorough search and analysis of the patent literature related to Benzo[f] Current time information in Pasuruan, ID.drugpatentwatch.comoxazepine-3,5-diones and related scaffolds.

White Space Identification: Pinpoint areas of untapped research potential, as discussed in section 8.2.

Competitive Intelligence: Identify the key players (both corporate and academic) in the field and understand their research focus and patenting strategies.

Freedom-to-Operate Assessment: Evaluate the risk of patent infringement for any planned research activities.

Strategic Research Planning: Based on the above analysis, define a research program that targets novel and patentable areas of inquiry. This might involve synthesizing novel derivatives, exploring new therapeutic applications, or developing innovative synthetic methods.

Intellectual Property Management: Develop a clear strategy for protecting any new discoveries through patent filings.

By integrating patent intelligence into the research planning process, academic institutions can enhance the translational potential of their work, increase their chances of securing funding and industry partnerships, and ultimately contribute more effectively to the advancement of science and medicine.

Future Research Directions and Translational Perspectives for Benzo F 1 2 Oxazepine 3,5 Dione Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and versatile synthetic methodologies is paramount to advancing the study of 7-Bromo-benzo[f] nih.govresearchgate.netoxazepine-3,5-dione and its analogs. While classical condensation reactions have proven effective, future efforts will likely focus on the exploration of novel synthetic pathways that offer improved yields, stereoselectivity, and functional group tolerance.

One promising avenue is the use of tandem reactions, which allow for the construction of complex molecular architectures in a single step from simple starting materials. For instance, a tandem transformation involving C-N coupling and C-H carbonylation has been successfully employed for the synthesis of benzo-1,4-oxazepine derivatives nih.gov. The application of such innovative strategies could streamline the synthesis of the benzo[f] nih.govresearchgate.netoxazepine-3,5-dione core.

Furthermore, the development of novel catalytic systems is expected to play a crucial role. This includes the use of transition metal catalysts, organocatalysts, and biocatalysts to facilitate key bond-forming reactions with high efficiency and selectivity. Microwave-assisted synthesis is another area of interest, as it can significantly reduce reaction times and improve yields in the preparation of oxazepine derivatives scirp.org.

A summary of potential synthetic strategies is presented in the table below:

Synthetic StrategyPotential AdvantagesKey Considerations
Tandem ReactionsIncreased efficiency, reduced waste, step economy.Catalyst and substrate scope, reaction optimization.
Novel CatalysisHigh selectivity, mild reaction conditions, broad functional group tolerance.Catalyst cost and stability, ligand design.
Microwave-Assisted SynthesisRapid reaction times, improved yields, enhanced reaction control.Scalability, solvent choice, equipment availability.
Flow ChemistryPrecise control over reaction parameters, improved safety, scalability.Initial setup cost, potential for clogging.

Integration of Advanced Computational and Machine Learning Approaches in Discovery

The integration of computational chemistry and machine learning is set to revolutionize the discovery and optimization of novel benzo[f] nih.govresearchgate.netoxazepine-3,5-dione derivatives. These in silico tools can significantly accelerate the drug discovery pipeline by enabling the rapid screening of virtual libraries, prediction of physicochemical properties, and identification of promising lead compounds.

Computational methods, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding interactions between benzo[f] nih.govresearchgate.netoxazepine-3,5-dione derivatives and their biological targets nih.govmdpi.com. This information is crucial for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors.

Machine learning algorithms, on the other hand, can be trained on large datasets of chemical structures and biological activities to develop predictive models for properties such as bioactivity, toxicity, and pharmacokinetics jobiost.comresearchgate.net. These models can then be used to prioritize compounds for synthesis and experimental testing, thereby reducing the time and cost associated with drug discovery.

Mechanistic Studies in Complex Biological Systems (beyond cellular models)

While in vitro and cell-based assays provide valuable initial data on the biological activity of 7-Bromo-benzo[f] nih.govresearchgate.netoxazepine-3,5-dione, a deeper understanding of its mechanism of action requires studies in more complex biological systems. Future research should therefore focus on elucidating the compound's effects in animal models of disease.

In vivo studies are essential for evaluating the pharmacokinetic and pharmacodynamic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME). Such studies can also provide crucial information on the compound's efficacy and safety in a whole-organism context. For instance, in vivo evaluation of 2,3-dihydro-1,5-benzothiazepine derivatives, a related class of compounds, has been conducted to assess their antidiabetic activity acs.org.

Advanced imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), can be employed to visualize the distribution of the compound in the body and to monitor its effects on biological processes in real-time.

Potential for Functional Materials and Non-Medicinal Applications (e.g., probes, sensors)

Beyond their potential as therapeutic agents, benzo[f] nih.govresearchgate.netoxazepine-3,5-dione derivatives also hold promise for a range of non-medicinal applications. Their unique chemical structures and tunable electronic properties make them attractive candidates for the development of functional materials, such as organic light-emitting diodes (OLEDs), solar cells, and chemical sensors.

The incorporation of a bromine atom in the 7-position of the benzo[f] nih.govresearchgate.netoxazepine-3,5-dione scaffold could be particularly advantageous for these applications. The heavy atom effect of bromine can enhance intersystem crossing, which is a key process in phosphorescent OLEDs. Furthermore, the bromine atom can serve as a handle for further functionalization, allowing for the fine-tuning of the material's properties.

The development of benzo[f] nih.govresearchgate.netoxazepine-3,5-dione-based fluorescent probes and sensors is another exciting area of research mdpi.comnih.gov. These molecules could be designed to selectively detect specific ions, molecules, or biological events, with potential applications in environmental monitoring, medical diagnostics, and cellular imaging.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 7-Bromo-benzo[f][1,4]oxazepine-3,5-dione to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters. For heterocyclic systems like benzoxazepine-diones, key steps include bromination at the 7-position and cyclization under controlled conditions. Design of Experiments (DoE) principles, such as factorial design, can identify critical factors (e.g., temperature, catalyst loading, solvent polarity) affecting yield and purity . Orthogonal regression analysis (e.g., Taguchi methods) may further refine conditions to minimize side reactions . Purification techniques like recrystallization or chromatography should be validated using HPLC to assess purity thresholds .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is essential:

  • NMR : 1^1H and 13^{13}C NMR confirm regioselective bromination and lactam ring formation. 15^{15}N NMR may resolve tautomeric ambiguities in the oxazepine core .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, while tandem MS (MS/MS) identifies fragmentation patterns indicative of structural stability .
  • IR Spectroscopy : Stretching frequencies for carbonyl (C=O) and ether (C-O-C) groups confirm lactam and oxazepine ring integrity .
    Cross-referencing with computational spectra (e.g., DFT simulations) enhances interpretation accuracy .

Q. How should researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation protocols:

  • pH Stability : Incubate the compound in buffered solutions (pH 1–13) at 37°C, sampling at intervals (e.g., 0, 7, 30 days). Monitor degradation via LC-MS and quantify intact compound using validated calibration curves .
  • Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under storage conditions .

Advanced Research Questions

Q. What mechanistic insights can computational modeling provide for this compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations can map reaction pathways, including transition states and intermediates. For example, modeling the bromine atom’s electronic environment (e.g., σ-hole interactions) predicts regioselectivity in SNAr (nucleophilic aromatic substitution) reactions. Solvent effects can be incorporated via continuum solvation models (e.g., COSMO-RS) to assess kinetic vs. thermodynamic control . Pair computational results with experimental kinetic data (e.g., Hammett plots) to validate mechanistic hypotheses .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay variability or off-target effects. Strategies include:

  • Dose-Response Reproducibility : Replicate assays across independent labs using standardized protocols (e.g., OECD guidelines).
  • Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm specificity for purported targets (e.g., kinase inhibition) .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate published data and identify outliers or confounding variables .

Q. What advanced separation technologies are suitable for isolating enantiomers or polymorphs of this compound?

  • Methodological Answer : For enantiomeric resolution:

  • Chiral Chromatography : Use polysaccharide-based chiral stationary phases (CSPs) with mobile phases optimized via DoE .
  • Crystallization : Employ preferential crystallization in solvent-antisolvent systems guided by ternary phase diagrams .
    For polymorph isolation, leverage High-Throughput Screening (HTS) with automated crystallization platforms and characterize forms via X-ray diffraction (XRPD) and solid-state NMR .

Methodological Frameworks

Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?

  • Methodological Answer : Link the compound’s structure-activity relationships (SAR) to established pharmacophore models (e.g., kinase inhibitors or GPCR ligands). Use molecular docking to predict binding modes against targets of interest, followed by Free Energy Perturbation (FEP) calculations to refine affinity predictions . Validate hypotheses via in vitro assays (e.g., SPR for binding kinetics) and in vivo efficacy studies .

Q. What factorial design approaches are optimal for studying synergistic effects in multi-component reactions involving this compound?

  • Methodological Answer : A 2k^k factorial design evaluates main and interaction effects of variables (e.g., catalyst, solvent, stoichiometry). For >5 factors, fractional factorial designs reduce experimental burden while preserving resolution . Response Surface Methodology (RSM) with Central Composite Design (CCD) optimizes reaction outcomes (e.g., yield, enantiomeric excess) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.